DDR1-IN-1 dihydrochloride

Kinase Selectivity DDR1 Inhibition DDR2 Off-Target

DDR1-IN-1 dihydrochloride is the definitive Type II DDR1 inhibitor for unambiguous target attribution. With a well-characterized DFG-out binding mode (PDB: 4CKR, 2.2 Å) and validated selectivity against a 451-kinase panel (S(1)=0.01), it eliminates the polypharmacology confounding seen with imatinib or nilotinib. Its 4-fold biochemical selectivity over DDR2 (IC₅₀=105 vs. 413 nM) and cellular activity (EC₅₀=87 nM) make it essential for dissecting DDR1 signaling in collagen-rich microenvironments. The dihydrochloride salt ensures 100 mM aqueous solubility, simplifying formulation for both cell-based assays and in vivo studies.

Molecular Formula C30H33Cl2F3N4O3
Molecular Weight 625.51
CAS No. 1780303-76-5
Cat. No. B2700809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDR1-IN-1 dihydrochloride
CAS1780303-76-5
Molecular FormulaC30H33Cl2F3N4O3
Molecular Weight625.51
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl
InChIInChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H
InChIKeyPBUOJKYQZINPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DDR1-IN-1 dihydrochloride: Baseline Overview for Selective DDR1 Kinase Inhibition Procurement


DDR1-IN-1 dihydrochloride is a type II kinase inhibitor that targets Discoidin Domain Receptor 1 (DDR1) with an IC₅₀ of 105 nM and exhibits approximately 4-fold selectivity over the closely related DDR2 (IC₅₀ = 413 nM) [1]. As a research tool, it is defined by its well-characterized binding mode (DFG-out conformation) and a selectivity profile validated against a panel of 451 kinases .

Why Generic DDR1 Inhibitor Substitution Fails: The Case for DDR1-IN-1 dihydrochloride's Distinct Profile


Substituting a DDR1 inhibitor requires navigating a landscape of significant pharmacological divergence. Clinically-approved multi-kinase inhibitors like imatinib (DDR1 IC₅₀ = 43 nM) and nilotinib (DDR1 IC₅₀ = 3.7 nM) potently inhibit DDR1 but also target a wide array of additional kinases (e.g., BCR-ABL, c-KIT, PDGFR), confounding experimental results . Conversely, high-potency probes like VU6015929 (DDR1 IC₅₀ = 4.67 nM) or DDR1-IN-2 (DDR1 IC₅₀ = 6.8-47.6 nM) may lack the extensive selectivity characterization that defines DDR1-IN-1 [1]. The selection therefore hinges on the specific requirements of the research model: balancing target potency against the essential need for a clean, well-documented off-target profile to confidently attribute biological effects to DDR1 inhibition.

DDR1-IN-1 dihydrochloride: Product-Specific Quantitative Evidence for Differentiated Procurement


DDR1 vs. DDR2 Biochemical Selectivity of DDR1-IN-1 dihydrochloride

DDR1-IN-1 dihydrochloride demonstrates a defined selectivity window for DDR1 over its closest phylogenetic relative, DDR2. In cell-free biochemical assays, it inhibits DDR1 with an IC₅₀ of 105 nM and DDR2 with an IC₅₀ of 413 nM, representing approximately 4-fold selectivity [1]. This is in contrast to more potent but less selective type II inhibitors like ponatinib, which inhibits both DDR1 and DDR2 with equal potency (IC₅₀ = 9 nM for both) [2].

Kinase Selectivity DDR1 Inhibition DDR2 Off-Target

Kinome-Wide Selectivity Profile of DDR1-IN-1 dihydrochloride

Beyond the selectivity over DDR2, DDR1-IN-1 dihydrochloride exhibits a clean kinome-wide profile, a critical attribute for reducing off-target-driven artifacts. When profiled against a panel of 451 kinases at 1 µM, it shows a selectivity score S(1) of 0.01, meaning it only binds to 1% of the tested kinases [1]. This level of broader selectivity is not guaranteed across other DDR1 inhibitors; for instance, multi-targeted inhibitors like imatinib potently inhibit numerous kinases including ABL, c-KIT, and PDGFR in addition to DDR1 [2].

Polypharmacology Off-Target Activity KinomeScan

Cellular Target Engagement by DDR1-IN-1 dihydrochloride

DDR1-IN-1 dihydrochloride is validated for use in cellular models of DDR1 activity. In U2OS cells, it effectively blocks collagen-induced DDR1 autophosphorylation at tyrosine 513 (pY513) with an EC₅₀ of 87 nM . This confirms that the compound can engage its target within a complex cellular environment. While direct comparative cellular EC₅₀ data for the dihydrochloride salt form versus all other inhibitors is not uniformly available, the free base form's cellular activity aligns closely with its biochemical IC₅₀ (105 nM), indicating efficient cell permeability and target engagement .

Cellular Assay Autophosphorylation EC50

Binding Mode Definition of DDR1-IN-1 dihydrochloride

The mechanism of action for DDR1-IN-1 dihydrochloride is structurally defined. A co-crystal structure with the DDR1 kinase domain (PDB ID: 4CKR) at 2.2 Å resolution confirms it is a Type II inhibitor that binds to and stabilizes the inactive 'DFG-out' conformation [1]. This binding mode contrasts with Type I inhibitors which target the active 'DFG-in' state. The structural understanding of its interaction with DDR1, particularly the lack of satisfying hydrophobic interactions with the P-loop that confers selectivity over ABL kinase, provides a rational basis for its selectivity profile [2]. This level of structural characterization is not available for all DDR1 probes.

Structural Biology Co-crystal Structure Type II Inhibitor

Physicochemical Stability and Handling of DDR1-IN-1 dihydrochloride

The dihydrochloride salt form of DDR1-IN-1 is specifically chosen to enhance its physicochemical properties for practical laboratory use. It is soluble in water to 100 mM and in DMSO to 50 mM, facilitating the preparation of concentrated stock solutions for in vitro and in vivo studies . Furthermore, it demonstrates good stability; in lyophilized form, it is stable for up to 36 months when stored desiccated at -20°C [1]. This contrasts with the less soluble and potentially less stable free base form, simplifying compound handling and long-term storage logistics for procurement managers.

Solubility Stability Formulation

Defined Research Application Scenarios for DDR1-IN-1 dihydrochloride


Primary Tool for Validating DDR1-Specific Signaling in Fibrosis and Cancer Models

Based on its 4-fold biochemical selectivity over DDR2 and clean kinome-wide profile (S(1) = 0.01), DDR1-IN-1 dihydrochloride is the optimal choice for studies requiring confident attribution of cellular phenotypes to DDR1. Its validated cellular activity (EC₅₀ = 87 nM) in inhibiting collagen-induced autophosphorylation makes it a precise tool for dissecting DDR1's role in collagen-rich microenvironments, such as those in tumor-stroma interactions or fibrotic tissues [1].

Structural Biology and Rational Drug Design Reference Standard

Given the availability of a high-resolution (2.2 Å) co-crystal structure with the DDR1 kinase domain (PDB: 4CKR) , this compound serves as an essential reference standard for structure-based drug design (SBDD) efforts. Its well-defined Type II binding mode to the 'DFG-out' conformation provides a validated starting point for medicinal chemistry campaigns aimed at developing next-generation DDR1 inhibitors with improved properties [1].

Comparative Pharmacology Studies to Benchmark Off-Target Effects

DDR1-IN-1 dihydrochloride is a critical component for comparative studies alongside multi-targeted inhibitors (e.g., imatinib, nilotinib) or more potent but less broadly-profiled DDR1 inhibitors (e.g., DDR1-IN-2). Its extensive characterization against a 451-kinase panel allows researchers to delineate which biological effects are specifically driven by DDR1 inhibition versus those resulting from polypharmacology, a key step in target deconvolution and validation studies [1].

Reproducible in vitro and in vivo Formulations

The high aqueous solubility (100 mM) of the dihydrochloride salt form makes it the preferred choice for preparing dosing solutions for both cell culture assays and in vivo animal studies. This property minimizes the need for potentially confounding co-solvents or surfactants, thereby reducing formulation complexity and enhancing the reproducibility of experimental results across different laboratories and research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDR1-IN-1 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.